molecular formula C6H11N3O3 B14151898 Maleic hydrazide monoethanolamine CAS No. 2436-56-8

Maleic hydrazide monoethanolamine

Cat. No.: B14151898
CAS No.: 2436-56-8
M. Wt: 173.17 g/mol
InChI Key: ZRUUKURQYAUHQQ-UHFFFAOYSA-N
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Description

Maleic hydrazide monoethanolamine is a salt formulation of maleic hydrazide (MH), designed for phytosanitary research and plant growth regulation studies. This compound is part of a class of plant growth regulators that function primarily as germination inhibitors. Its main application in research is for the control of sprouting in bulbs and tubers, such as onions and potatoes, during storage, and for the suppression of suckers in various plants . The regulatory activity of maleic hydrazide is attributed to its systemic nature; it is absorbed through leaves or roots and conducted through the plant's xylem and phloem, where it acts to inhibit cell division . Maleic hydrazide itself exists in two tautomeric forms, 1,2-dihydropyridazine-3,6-dione and 6-hydroxy-2H-pyridazin-3-one, which interconvert spontaneously in aqueous solution . Formulating maleic hydrazide as an ethanolamine salt, specifically the monoethanolamine salt, enhances its solubility and stability in aqueous solutions, allowing for the development of highly concentrated compositions that can be diluted prior to application . Recent research has demonstrated that concentrated compositions based on maleic hydrazide ethanolamine salts, when combined with specific emulsifying agents, exhibit potentiated regulatory activity and can support high concentrations of the active ingredient, improving application efficiency . From a safety and regulatory standpoint, maleic hydrazide and its salts, including the diethanolamine salt, have been characterized as having low to moderate acute toxicity in animal studies, and established tolerances for its residues exist for various agricultural commodities like onions and potatoes . This product is intended for laboratory research and agricultural studies only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the relevant Safety Data Sheet (SDS) and conduct their own risk assessments before use.

Properties

CAS No.

2436-56-8

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

2-aminoethanol;1,2-dihydropyridazine-3,6-dione

InChI

InChI=1S/C4H4N2O2.C2H7NO/c7-3-1-2-4(8)6-5-3;3-1-2-4/h1-2H,(H,5,7)(H,6,8);4H,1-3H2

InChI Key

ZRUUKURQYAUHQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NNC1=O.C(CO)N

Origin of Product

United States

Preparation Methods

Synthesis of Maleic Hydrazide: Precursor Optimization

Maleic hydrazide (MH), the foundational compound for deriving monoethanolamine analogs, is traditionally synthesized via the reaction of maleic anhydride with hydrazine hydrate. Early methods suffered from incomplete conversions and high residual hydrazine, limiting industrial applicability. A breakthrough catalytic method, disclosed in a 2014 patent, addresses these challenges by employing rare-earth triflate catalysts under acidic conditions.

Catalytic Synthesis Using Rare-Earth Triflates

The patented method involves a two-step process:

  • Initial reaction : Hydrazine hydrate reacts with dilute sulfuric acid in the presence of rare-earth triflates (e.g., La(CF₃SO₃)₃) at 30–40°C for 30 minutes.
  • Ring-closure : Maleic anhydride is added, and the mixture is heated to 80–120°C for 1–10 hours, followed by neutralization with inorganic bases like NaOH.
Key Advantages:
  • Yield : 95–97%, a 10% improvement over conventional methods.
  • Purity : Residual hydrazine levels below 2 ppm, meeting international safety standards.
  • Scalability : Demonstrated in 1,000 mL reactors with consistent results across five examples.

Table 1: Optimization of Maleic Hydrazide Synthesis Using Rare-Earth Catalysts

Example Catalyst (Type, Amount) Reaction Conditions Yield (%) Residual Hydrazine (ppm)
1 La(CF₃SO₃)₃, 0.8 g 30–40°C, 1 h 96.7 <2
2 La(CF₃SO₃)₃, 4 g 90–100°C, 5 h 96.9 <2
3 La(CF₃SO₃)₃, 8 g 110–120°C, 10 h 97.2 <2
4 Ce(CF₃SO₃)₃, 4 g 90–100°C, 5 h 96.0 <2
5 Pr(CF₃SO₃)₃, 4 g 90–100°C, 5 h 95.6 <2

This method’s efficacy stems from the Lewis acidity of rare-earth catalysts, which enhance electrophilic activation of maleic anhydride and stabilize intermediates.

Mitsunobu Reaction for Maleic Hydrazide Monoethanolamine

The Mitsunobu reaction, widely used for ether and amine bond formation, has been adapted to synthesize this compound. A 2020 study reports a two-step protocol: Mitsunobu coupling followed by Schiff base formation, though only the first step is relevant to monoethanolamine derivatives.

Reaction Mechanism and Conditions

Reactants :

  • Maleic hydrazide (tautomer: 6-hydroxy-2H-pyridazin-2-one)
  • Ethanolamine (2-aminoethanol)
  • Diisopropyl azodicarboxylate (DIAD)
  • Triphenylphosphine (PPh₃)

Procedure :

  • Mitsunobu Coupling : Maleic hydrazide (17.8 mmol), ethanolamine (35 mmol), DIAD (36 mmol), and PPh₃ (38.1 mmol) are combined in dry toluene at 95°C for 12–17 hours.
  • Workup : The product is isolated via suction filtration after cooling, with triphenylphosphine oxide (TPPO) removed through repeated washing.
Key Observations:
  • Regioselectivity : Only monosubstituted products form due to the dominance of the 6-hydroxy-2H-pyridazin-2-one tautomer, which blocks further substitution.
  • Yield : Moderate (estimated 40–50% based on reagent stoichiometry), limited by TPPO separation challenges.

Table 2: Mitsunobu Reaction Parameters for this compound

Parameter Details
Solvent Dry toluene
Temperature 95°C
Time 12–17 hours
Molar Ratio (MH:EtOHamine:DIAD:PPh₃) 1:2:2:2
Purification Suction filtration, cold washes

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The monosubstituted product exhibits signals for the pyridazinone ring (δ 6.31 ppm, t), ethoxyamine chain (δ 3.82–3.69 ppm, m), and NH₂ group (δ 2.73 ppm, s).
  • ¹³C NMR : Peaks at δ 167.16 ppm (C=O) and δ 61.38 ppm (OCH₂) confirm ether linkage formation.

Melting Point and Purity

  • Melting Point : 306–307°C, consistent with literature values for maleic hydrazide derivatives.
  • Residual Hydrazine : <2 ppm, validated via HPLC in patent examples.

Chemical Reactions Analysis

Types of Reactions

Maleic hydrazide monoethanolamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield maleic acid derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Maleic hydrazide monoethanolamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of maleic hydrazide monoethanolamine involves the inhibition of cell division by interfering with the synthesis of nucleic acids and proteins. The compound targets specific enzymes and pathways involved in cell division, leading to the suppression of growth in treated plants .

Comparison with Similar Compounds

Table 1: Efficacy and Properties of Sprout Suppressants

Compound Efficacy (Potato Cultivars) Residual Activity Volatility Toxicity Concerns
Maleic Hydrazide High (long-dormant cultivars) 9+ months Non-volatile Carcinogenic potential
CIPC High Moderate Volatile Less carcinogenic
1,4-DMN Moderate Short Volatile Lower toxicity
Essential Oils Variable Short Volatile Generally safe

MH’s non-volatility ensures prolonged residual activity, making it superior for long-term storage. However, its effects on reducing sugars (increased in some cultivars, decreased in others) complicate post-harvest quality .

Comparison with Growth Retardants

MH is contrasted with paclobutrazol and daminozide in plant height control.

Table 2: Growth Retardants in Vegetative Control

Compound Effective Concentration Mechanism Secondary Effects
Maleic Hydrazide 2500 ppm (24.75 cm height reduction) DNA synthesis inhibition Alters reducing sugars
Paclobutrazol 40 ppm (drench) Gibberellin synthesis inhibition Maximum height reduction
Daminozide 5000 ppm (62.75 cm height) Auxin metabolism disruption Less effective in some species

MH’s effectiveness at lower concentrations highlights its potency, though cultivar-specific responses necessitate tailored applications .

Comparison with Herbicides and Mutagens

MH is grouped with herbicides like 2,4-D and mutagens like acrylamide in genotoxicity studies.

Table 3: Genotoxicity and Herbicidal Activity

Compound Genotoxic Effect (Comet Assay) Primary Use Mutagenic Risk
Maleic Hydrazide Synergistic in ternary mixtures Sprout suppression Chromosome breaks
2,4-D Moderate Broadleaf weed control Low
Acrylamide High Industrial chemical Carcinogenic

MH’s clastogenic effects (chromosomal breaks) are distinct from the clastogenic and aneugenic actions of other chemicals, underscoring its unique mechanism .

Toxicological and Regulatory Considerations

MH’s free form is carcinogenic in rats when injected, though its salts (e.g., diethanolamine) show reduced toxicity . Regulatory limits include tolerances of 15 ppm in onions and 50 ppm in potatoes . In contrast, paclobutrazol and daminozide face fewer restrictions due to lower carcinogenicity .

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